molecular formula C14H8N2O4S B14666173 1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene CAS No. 47119-84-6

1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene

Cat. No.: B14666173
CAS No.: 47119-84-6
M. Wt: 300.29 g/mol
InChI Key: YLLYHGYVPJDNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene is a chemical compound with the molecular formula C14H8N2O4S. It is known for its unique structure, which includes two isocyanate groups and a sulfonyl group attached to a benzene ring. This compound is used in various industrial and research applications due to its reactivity and functional properties .

Preparation Methods

The synthesis of 1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene typically involves the reaction of 3,3’-diaminodiphenyl sulfone with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to handle the toxic and reactive nature of the intermediates .

Chemical Reactions Analysis

1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, and various polymers.

Scientific Research Applications

1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The sulfonyl group enhances the compound’s reactivity and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

1-Isocyanato-3-(3-isocyanatophenyl)sulfonyl-benzene can be compared with other similar compounds such as:

    1,1’-Sulfonylbis(3-isocyanatobenzene): Similar structure but different reactivity and applications.

    3,3’-Diisocyanatodiphenyl sulfone: Another compound with isocyanate groups and a sulfonyl group, used in similar applications but with distinct properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability .

Properties

CAS No.

47119-84-6

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

1-isocyanato-3-(3-isocyanatophenyl)sulfonylbenzene

InChI

InChI=1S/C14H8N2O4S/c17-9-15-11-3-1-5-13(7-11)21(19,20)14-6-2-4-12(8-14)16-10-18/h1-8H

InChI Key

YLLYHGYVPJDNCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=C=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.